4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. The presence of both difluoromethyl and hydroxyl groups on the pyridine ring makes it a versatile compound in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions . This process can be achieved through various catalytic systems, including metal-catalyzed cross-coupling reactions and radical-mediated pathways .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has been explored to streamline the production process and ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with enzymes and receptors . The hydroxyl group can form hydrogen bonds with target molecules, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of succinate dehydrogenase inhibitors.
Difluoromethylated pyridines: Commonly used in medicinal and agricultural chemistry.
Uniqueness
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid is unique due to the presence of both difluoromethyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H5F2NO3 |
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Molecular Weight |
189.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)3-1-2-10-4(5(3)11)7(12)13/h1-2,6,11H,(H,12,13) |
InChI Key |
LZLLQTOOQBQQAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)O)C(=O)O |
Origin of Product |
United States |
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